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molecular formula C12H24N2O3 B148314 Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate CAS No. 132710-90-8

Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Cat. No. B148314
M. Wt: 244.33 g/mol
InChI Key: LRYRQGKGCIUVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875715B2

Procedure details

tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (Intermediate 121, 2.38 g, 9.8 mmol) was reacted with methanesulfonyl chloride (0.91 mL, 11.7 mmol) in the presence of triethylamine (1.9 mL, 13.7 mmol) as described for Intermediate 6. The crude product was used without further purification for the next step.
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1.[CH3:18][S:19](Cl)(=[O:21])=[O:20].C(N(CC)CC)C.CS(OCCN1CCC(NC(OC(C)(C)C)=O)CC1)(=O)=O>>[CH3:18][S:19]([O:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:7][CH2:6]1)(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
OCCCN1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCN1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0.91 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCN1CCC(CC1)NC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification for the next step

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)OCCCN1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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